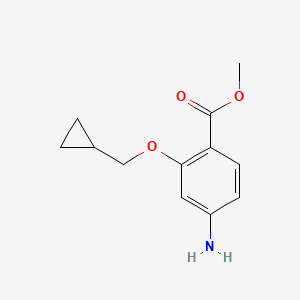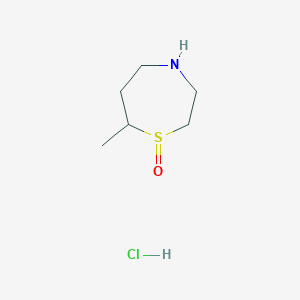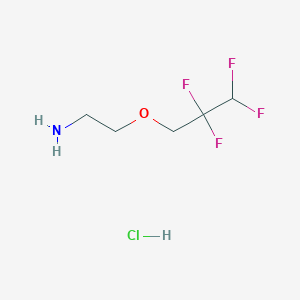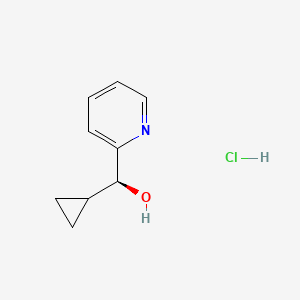
(S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride
Descripción general
Descripción
Typically, a compound like “(S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride” would be an organic molecule with a cyclopropyl group (a three-carbon ring), a pyridin-2-yl group (a six-membered ring with five carbon atoms and one nitrogen atom), and a methanol group (one carbon atom bonded to three hydrogen atoms and one hydroxyl group), all connected together. The “(S)” indicates the stereochemistry of the molecule, meaning it has a specific three-dimensional arrangement of the atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each requiring specific reagents and conditions. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the specific arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the molecular structure of a compound .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances under various conditions. The specific reactions would depend on the functional groups present in the molecule .Physical And Chemical Properties Analysis
This would involve studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted based on the structure of the molecule .Aplicaciones Científicas De Investigación
Methanol and Its Applications in Energy and Environmental Sciences
Methanol, a simpler molecule compared to the specific compound you're interested in, plays a significant role in various scientific applications. For example, methanol is used as a feedstock in the production of chemicals, as a fuel in energy systems, and in environmental applications such as wastewater treatment and air purification. Methanotrophs, bacteria that metabolize methane to methanol, demonstrate the biotechnological potential of converting methane, a greenhouse gas, into useful products including methanol, which can then be utilized in further chemical synthesis processes (Strong, Xie, & Clarke, 2015).
Catalysis and Chemical Synthesis
Catalysis is a fundamental application in chemical research, where compounds similar to "(S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride" may serve as intermediates or catalysts themselves in various reactions. Research in catalysis focuses on enhancing the efficiency and selectivity of chemical reactions, which is crucial for the synthesis of pharmaceuticals, polymers, and other chemicals. For instance, studies on the methanol synthesis from CO2 highlight the importance of catalyst development to improve reaction efficiencies (Cybulski, 1994).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(S)-cyclopropyl(pyridin-2-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c11-9(7-4-5-7)8-3-1-2-6-10-8;/h1-3,6-7,9,11H,4-5H2;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKSZTMXNHLAQA-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=N2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H](C2=CC=CC=N2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



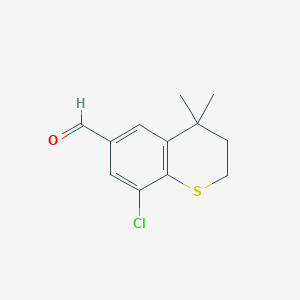
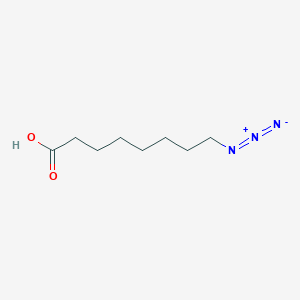
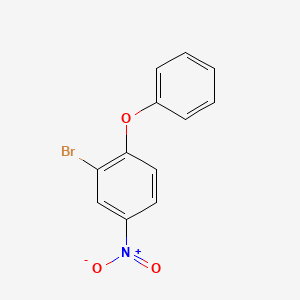
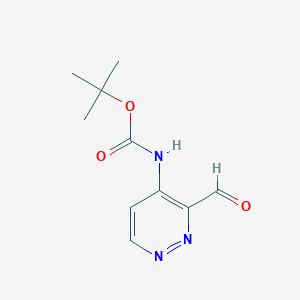
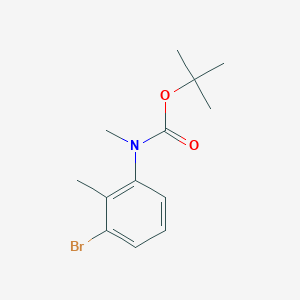
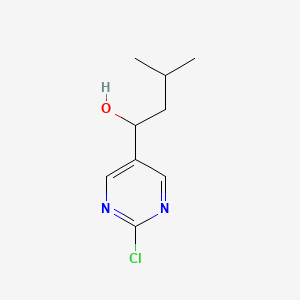
![tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate](/img/structure/B1446931.png)
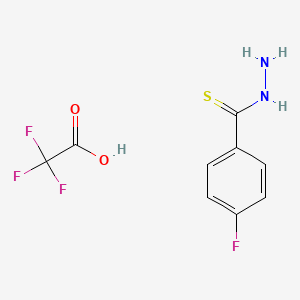
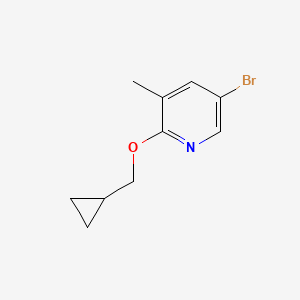
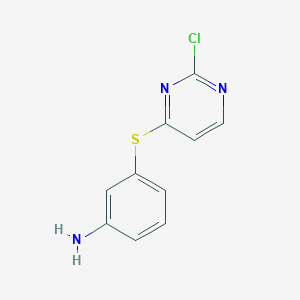
![[4-Chloro-2-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B1446937.png)
